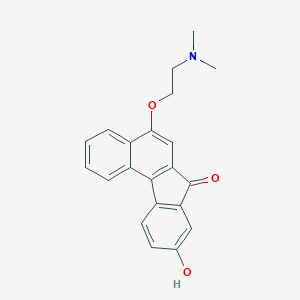

9-Hydroxybenfluron

Description

Structure

3D Structure

Properties

CAS No. |

115029-30-6 |

|---|---|

Molecular Formula |

C21H19NO3 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

5-[2-(dimethylamino)ethoxy]-9-hydroxybenzo[c]fluoren-7-one |

InChI |

InChI=1S/C21H19NO3/c1-22(2)9-10-25-19-12-18-20(15-6-4-3-5-14(15)19)16-8-7-13(23)11-17(16)21(18)24/h3-8,11-12,23H,9-10H2,1-2H3 |

InChI Key |

SAMGZMAPTSFCLX-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41 |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41 |

Other CAS No. |

115029-30-6 |

Synonyms |

9-hydroxybenfluron |

Origin of Product |

United States |

Biogenesis and Metabolic Derivation of 9 Hydroxybenfluron

Parent Compound Biotransformation Pathways

The journey to 9-hydroxybenfluron begins with its parent compound, benfluron. The biotransformation of benfluron is a rapid and complex process involving both oxidative and reductive metabolic pathways. researchgate.net During Phase I biotransformation, several metabolites are formed, including benfluron N-oxide, demethylated benfluron, reduced benfluron, and notably, this compound and its demethylated form. nih.gov

Oxidative Metabolic Pathways Yielding 9-Hydroxylation

The formation of this compound is a result of oxidative metabolism, specifically arene oxidation. researchgate.netnih.gov This hydroxylation at the C9 position of the benfluron molecule is a crucial step in its metabolic cascade. nih.govcas.cz Studies have indicated that this process is primarily mediated by the cytochrome P450 (CYP) enzyme system. cas.cz Specifically, research points to the involvement of CYP isoforms from the 1A, 3A, and 2E1 subfamilies in the 9-hydroxylation of benfluron. cas.czsciprofiles.com The involvement of multiple CYP isoforms suggests that the metabolism of benfluron to this compound is a robust process, not easily hindered by the absence or reduced activity of a single enzyme. cas.czsciprofiles.com

Role of 9-Hydroxylation as a Principal Phase I Metabolic Step for Benfluron

Among the various Phase I metabolic pathways, 9-hydroxylation stands out as a principal route for benfluron. nih.gov In studies using isolated perfused rat liver, 9-hydroxylation followed by O-glucuronidation was identified as the main disposition and metabolic pathway for benfluron. nih.gov This highlights the significance of this compound as a primary metabolite. The cytotoxicity of benfluron may even be attributable to the effects of its metabolite, this compound. nih.gov

Phase II Metabolism of this compound

Following its formation in Phase I, this compound undergoes further transformation in Phase II metabolism. This phase typically involves conjugation reactions that increase the water solubility of metabolites, facilitating their excretion from the body. openaccessjournals.comdrughunter.com

O-Glucuronidation and Conjugate Formation

The primary Phase II metabolic pathway for this compound is O-glucuronidation. nih.gov In this process, a glucuronic acid moiety is attached to the hydroxyl group of this compound. nih.gov This conjugation reaction results in the formation of this compound glucuronide, a major Phase II metabolite found in bile samples. nih.gov In fact, conjugates with glucuronic acid represent the vast majority (96-98%) of all benfluron metabolites found in the bile. nih.gov This indicates that O-glucuronidation is a highly efficient pathway for the detoxification and elimination of this compound.

Enzymatic Systems Governing this compound Formation and Further Metabolism

The formation and subsequent metabolism of this compound are orchestrated by specific enzymatic systems.

Peroxidase-Mediated Biotransformation of Benfluron

The biotransformation of benfluron is not limited to hepatic enzyme systems; extra-hepatic pathways also play a role. Research into the peroxidase-mediated metabolism of benfluron has utilized horseradish peroxidase (HRP) as a model system to explore these alternative routes. nih.gov Studies have shown that benfluron can be metabolized by peroxidases, specifically through an N-demethylation reaction. nih.govresearchgate.net

In one such in vitro study, horseradish peroxidase was used to investigate the extra-hepatic biotransformation of benfluron. The experiments tested different buffer systems (Na-phosphate and Tris-HCl) and found that the formation of N-demethylated benfluron was significantly higher in the presence of HRP compared to control experiments. nih.gov The highest yield of the N-demethylated metabolite was observed in a moderately alkaline Na-phosphate buffer (pH 8.4). nih.gov The concentration of this metabolite increased during the first 30 minutes of incubation before plateauing. nih.gov These findings support the hypothesis that peroxidases can contribute to the metabolism of benfluron outside of the liver. nih.govresearchgate.net

Hepatic Enzyme Systems in Metabolite Production

The liver is the primary site for the metabolism of many xenobiotics, including the parent compound benfluron. msdmanuals.com The formation of this compound is a key step in its phase I biotransformation and is mediated by specific hepatic enzyme systems. cas.czupce.cz

This compound, along with N-demethylated benfluron, is a cytochrome P450 (CYP)-mediated metabolite. cas.cz Investigations using rat hepatic microsomes have identified the specific CYP subfamilies involved in the hydroxylation of benfluron to form this compound. Research indicates that cytochromes P450 from the 1A, 3A, and likely the 2E1 subfamilies participate in this metabolic conversion. cas.czsciprofiles.com The involvement of multiple CYP isoforms suggests that the metabolism of benfluron to this compound is robust and less likely to be affected by the absence or low activity of a single enzyme isoform or by certain drug interactions. cas.czsciprofiles.com

Further studies have used various inducers and inhibitors to probe the role of these enzymes. For instance, a significant decrease in the formation of this compound was observed with the use of α-naphthoflavone (αNF), an inhibitor of CYP1A. cas.cz Conversely, inducers of specific CYP enzymes, such as phenobarbital (B1680315) (PB) and dexamethasone (B1670325) (DEX), have been used to create microsomes with elevated levels of particular enzymes to study their effect on metabolite formation. cas.cz

Table 1: Hepatic Cytochrome P450 Enzymes Involved in this compound Formation

| Enzyme Subfamily | Role in this compound Formation | Evidence |

|---|---|---|

| CYP1A | Major participant | Formation significantly decreased by CYP1A inhibitor (α-naphthoflavone). cas.cz |

| CYP3A | Probable participant | Implicated in the formation of this compound in rat hepatic microsomes. cas.czsciprofiles.com |

| CYP2E1 | Probable participant | Suggested to be involved in the formation of this compound. cas.czsciprofiles.com |

In Vitro and Ex Vivo Metabolic Disposition Across Biological Systems

The metabolic fate of benfluron and the activity of its metabolite, this compound, have been investigated across a range of in vitro and ex vivo models. These studies provide insight into the compound's disposition and cellular effects.

An important ex vivo model used to study the disposition of benfluron is the isolated perfused rat liver (IPRL). In this system, the liver is maintained outside the body while being supplied with a perfusate containing the compound of interest. Studies using IPRL demonstrated that benfluron is rapidly taken up from the perfusate by the liver. researchgate.net The primary metabolic pathway observed was 9-hydroxylation to form this compound, which was then rapidly conjugated in a phase II reaction to form the glucuronide of this compound. researchgate.net This conjugate was identified as the major Phase II metabolite found in bile samples. researchgate.net The rapid extraction from the perfusate, followed by 9-hydroxylation, O-glucuronidation, and biliary excretion, represents the main disposition and metabolic pathway in this ex vivo model. researchgate.net

Table 2: Biliary Excretion of Benfluron as Conjugates from Isolated Perfused Rat Liver (IPRL)

| Time After Administration | Percentage of Total Dose Excreted in Bile (as conjugates) |

|---|---|

| 1 hour | 12% |

| 1.5 hours | 32% |

| 2 hours | 70% |

Data derived from an ex vivo study on the pharmacokinetic profile of benfluron in IPRL. researchgate.net

In vitro studies have been conducted on various cell lines to understand the biological activity of this compound. These include studies on murine P388 leukemia cells, Ehrlich ascites carcinoma cells, HeLa cells, and HMB-2 human melanoma cells. researchgate.netresearchgate.netnih.govsav.sk Research on Ehrlich ascites and P388 murine leukemia cells investigated the effects of this compound on energy-yielding processes. researchgate.netnlk.cz Studies on HeLa cells demonstrated that this compound can inhibit cell proliferation in a concentration- and time-dependent manner, suggesting it interferes with the cell cycle. nih.govwikipedia.org The cytotoxic effects of the parent compound, benfluron, are suggested to be attributable to its metabolite, this compound. nih.gov

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 189537 chem960.com |

| Benfluron | 6917786 nih.gov |

| Benfluron N-oxide | Not available |

| N-demethylated benfluron | Not available |

| α-Naphthoflavone | 6259 |

| Phenobarbital | 4763 |

In Vitro Pharmacodynamics and Cellular Mechanisms of Action of 9 Hydroxybenfluron

Modulation of Macromolecular Biosynthesis

The in vitro effects of 9-Hydroxybenfluron (HBF) on the synthesis of essential macromolecules have been a key area of investigation to understand its cytostatic and cytotoxic properties. Studies have primarily focused on its impact on Deoxyribonucleic Acid (DNA), Ribonucleic Acid (RNA), and protein synthesis in various cancer cell lines.

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

Research has demonstrated that this compound inhibits the incorporation of radiolabeled precursors into DNA, indicating a disruption of DNA synthesis. nih.gov In studies using Ehrlich ascites carcinoma and P388 murine leukemia cells, HBF was shown to inhibit the incorporation of [14C]adenine and [14C]thymidine into the DNA of Ehrlich ascites cells. nih.govresearchgate.net This inhibition suggests that HBF interferes with the processes of DNA replication. nih.gov The inhibitory effect is concentration-dependent, with higher concentrations of HBF leading to greater suppression of DNA synthesis. nih.gov The collective inhibition of various macromolecular precursors points towards a mechanism that may affect a fundamental process like energy generation, which in turn impacts DNA synthesis. nih.gov

Inhibition of Ribonucleic Acid (RNA) Synthesis

Similar to its effects on DNA, this compound has been found to impede RNA synthesis. In vitro studies have shown that HBF inhibits the incorporation of [14C]adenine and [14C]uridine into the RNA of Ehrlich ascites cells. nih.govresearchgate.net This suggests that HBF can disrupt the process of transcription, where the genetic information from DNA is transcribed into RNA molecules. nih.gov The inhibition of both DNA and RNA synthesis by HBF points to a broad impact on nucleic acid metabolism. nih.gov

Inhibition of Protein Synthesis

The synthesis of proteins is another critical cellular process affected by this compound. Studies have revealed that HBF inhibits the incorporation of [14C]valine into proteins in Ehrlich ascites cells. nih.govresearchgate.net This finding indicates that HBF can interfere with the process of translation, where the genetic information carried by RNA is used to build proteins. nih.gov The simultaneous inhibition of DNA, RNA, and protein synthesis suggests that HBF's mode of action may not be specific to a single biosynthetic pathway but rather may target a more fundamental process, such as cellular energy production, that is essential for all three. nih.gov

Impact on Cellular Energetics and Metabolic Fluxes

The metabolic activity of cancer cells is a crucial target for therapeutic intervention. This compound has been shown to modulate key aspects of cellular energy production, including glucose consumption and the formation of lactic acid.

Regulation of Aerobic Glucose Consumption

Studies on Ehrlich ascites and P388 murine leukemia cells have investigated the effect of this compound on aerobic glucose consumption. researchgate.net Interestingly, at lower concentrations, HBF was found to significantly stimulate glucose consumption in Ehrlich ascites cells. researchgate.netnlk.cz This suggests a complex, concentration-dependent interaction with the glucose metabolism pathways in these cancer cells. In contrast, at the highest tested concentration (100 µmol/l), HBF led to a significant decrease in ATP levels in P388 cells, indicating an impairment of energy-yielding processes at higher doses. researchgate.netnlk.cz

Modulation of Lactic Acid Formation

The formation of lactic acid, a hallmark of cancer cell metabolism often referred to as the Warburg effect, is also influenced by this compound. cellsignal.com In Ehrlich ascites cells, the lowest concentrations of HBF that stimulated glucose consumption also led to a significant increase in lactate (B86563) formation. researchgate.netnlk.cz This finding is consistent with the observed increase in glucose uptake, as much of the glucose consumed by cancer cells is converted to lactate even in the presence of oxygen. cellsignal.com The modulation of both glucose consumption and lactic acid production highlights HBF's impact on the central carbon metabolism of cancer cells. researchgate.net

Influence on Endogenous and Exogenous Respiration

Studies on Ehrlich ascites carcinoma (EAC) and P388 murine leukemia cells have shown that this compound (9-OH-BF), a metabolite of the potential antineoplastic agent benfluron, influences cellular respiration. researchgate.netresearchgate.net In EAC cells, 9-OH-BF was found to inhibit both endogenous respiration and exogenous respiration where succinate (B1194679) was used as a substrate. researchgate.netresearchgate.net The inhibitory effect on respiration was more pronounced in Ehrlich cells compared to P388 cells. researchgate.net It has been suggested that the decrease in respiratory rates in cancer cells could be attributed to the effects of benfluron and its metabolites on the cell membrane. researchgate.netresearchgate.net Notably, benfluron and its metabolite DBF demonstrated an almost identical inhibitory effect on exogenous respiration in Ehrlich cells, while another metabolite, NOBF, was the least effective. researchgate.net

Alterations in Adenosine (B11128) Triphosphate (ATP) Levels

The impact of this compound on cellular energy metabolism extends to the levels of adenosine triphosphate (ATP), the primary energy currency of the cell. physio-pedia.com Research has demonstrated that 9-OH-BF can lead to a decrease in ATP levels in tumor cells. researchgate.netresearchgate.net This inhibitory effect on ATP levels was observed to be more significant in Ehrlich ascites carcinoma cells than in P388 murine leukemia cells. researchgate.net In P388 cells, a substantial decrease in ATP levels (67%) was only noted at the highest tested concentration of 9-OH-BF (100 µmol/l). researchgate.net The reduction in ATP levels is likely a secondary effect resulting from the primary interference of 9-OH-BF with other cellular processes. researchgate.netnih.gov

Effects on Thiol Group Homeostasis (Total and Non-Protein Thiols)

This compound has been shown to affect the homeostasis of thiol groups, which are crucial for maintaining the cellular redox balance and protecting against oxidative stress. researchgate.netresearchgate.nettubitak.gov.tr In studies involving Ehrlich ascites carcinoma cells, 9-OH-BF was found to decrease the levels of both total thiols (T-SH) and non-protein thiols (NP-SH). researchgate.netresearchgate.net The decrease was significantly more pronounced for non-protein thiols compared to total thiols. researchgate.netresearchgate.net This indicates a disruption in the cellular antioxidant defense mechanisms.

Cell Cycle Perturbations Induced by this compound

Interference with Specific Cell Cycle Phases (e.g., S and G2)

A primary mechanism of action for this compound appears to be its interference with the cell cycle. researchgate.netnih.gov Studies suggest that the cytotoxic and cytostatic effects of benfluron and its metabolites, including 9-OH-BF, are linked to their ability to cause a blockade of cells in the S and G2 phases of the cell cycle. researchgate.net The S phase is characterized by DNA synthesis, while the G2 phase is a period of growth and preparation for mitosis. khanacademy.orgwikipedia.org By arresting cells in these phases, 9-OH-BF inhibits cell proliferation. researchgate.netnih.gov This interference with the cell cycle is considered the primary effect, with the influence on energy processes being a secondary consequence. researchgate.netnih.gov

Molecular Intercalation Dynamics

Proposed DNA Intercalation Mechanisms of Benfluron Metabolites

The fluorenone moiety present in benfluron and its metabolites is a structural feature found in several molecules that bind to DNA. mdpi.com One of the proposed mechanisms for the cytotoxic action of these compounds is their ability to intercalate between the base pairs of DNA. mdpi.commdpi.com Intercalation involves the insertion of a planar molecule between the stacked base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. mdpi.comscielo.org.mx This interaction is typically non-covalent and stabilized by π-π stacking interactions between the intercalator and the DNA bases. scielo.org.mx For some related compounds, bioactivation through reduction can lead to the generation of a DNA intercalator with increased binding affinity. researchgate.net This suggests that the metabolic transformation of benfluron to metabolites like this compound could play a role in their interaction with DNA.

Cytostatic and Cytolytic Activities of this compound

This compound (HBF), a metabolite of the antineoplastic agent Benfluron, demonstrates significant cytostatic and cytolytic activities in various cancer cell lines. nih.govresearchgate.net Research indicates that the cytotoxicity of the parent compound, Benfluron, may be largely attributable to the effects of its metabolite, this compound. nih.gov Studies have been conducted on murine P388 leukemia cells and Ehrlich ascites carcinoma cells to investigate its mode of action. researchgate.netresearchgate.net In these in vitro screenings, this compound was found to be approximately twice as effective as Benfluron. researchgate.netresearchgate.net The compound's primary mechanism appears to be interference with a phase of the cell cycle, with secondary effects on cellular energy processes. nih.gov

Concentration- and Time-Dependent Effects on Cell Proliferation

The inhibitory effects of this compound on cell proliferation are both concentration- and time-dependent. nih.gov The nature of the cellular response, ranging from cytostatic (inhibition of proliferation) to cytotoxic (cell killing) and cytolytic (cell rupture), is directly influenced by the concentration of the compound and the duration of exposure. nih.gov

In studies using HeLa cells, the concentration- and time-dependent toxicity of this compound was clearly observed. nih.gov At lower concentrations, the compound induced a toxic effect that intensified with both increasing concentration and longer exposure times. nih.gov At the highest tested concentration of 4.05 µmol/l, this compound produced an immediate and potent cytotoxic effect, resulting in the complete inhibition of HeLa cell proliferation within just 24 hours of culture. nih.gov Over longer incubation periods, cytolytic effects were observed in a subset of these cells. nih.gov

The cytostatic and cytotoxic effects of this compound have also been documented in other cell lines, including Ehrlich ascites carcinoma cells, P388 leukemia cells, V79 cells, and HMB-2 human melanoma cells. nlk.czwikipedia.org The investigation into its mechanism of action in Ehrlich ascites and P388 cells involved studying its effects on the biosynthesis of macromolecules, which is indicative of its antiproliferative activity. researchgate.netnlk.cz This research further confirmed that the compound's impact on macromolecular synthesis was dependent on both concentration and time. researchgate.net

The following table summarizes the observed effects of this compound on different cell lines as reported in scientific literature.

| Cell Line | Concentration | Time | Observed Effect | Reference |

| HeLa | 4.05 µmol/l | 24 hours | Total inhibition of cell proliferation. | nih.gov |

| HeLa | 4.05 µmol/l | > 24 hours | Cytolytic effects in a proportion of cells. | nih.gov |

| HeLa | Lower Concentrations | Not Specified | Concentration- and time-dependent toxicity. | nih.gov |

| Ehrlich Ascites Carcinoma | Not Specified | Not Specified | Cytostatic effects; inhibition of macromolecular biosynthesis. | researchgate.netnlk.cz |

| P388 Murine Leukemia | Not Specified | Not Specified | Cytostatic effects; inhibition of macromolecular biosynthesis. | researchgate.netnlk.cz |

Comparative Biochemical Pharmacology of 9 Hydroxybenfluron and Structural Analogues

Comparative Cytostatic and Metabolic Effects with Benfluron

9-Hydroxybenfluron (HBF) is a product of the phase I biotransformation of benfluron, a process mediated by cytochrome P450 (CYP) enzymes, particularly isoforms from the 1A, 3A, and 2E1 subfamilies. cas.cz The primary metabolic pathway for benfluron involves this 9-hydroxylation, followed by a phase II conjugation step, predominantly O-glucuronidation, to facilitate excretion. cuni.cz

Research indicates that this compound is not merely a metabolic byproduct but possesses significantly greater cytostatic potency than its parent compound. In vitro studies on murine P388 leukemia and Ehrlich ascites carcinoma cells have shown that this compound is approximately twice as effective as benfluron. nih.govresearchgate.net This heightened activity suggests that the cytotoxicity observed with benfluron administration may be largely attributable to its conversion to this compound. nih.gov

The mechanism of action for this compound involves the profound inhibition of macromolecular biosynthesis. It has been shown to impede the incorporation of precursors such as [14C]adenine and [14C]thymidine into DNA, [14C]uridine into RNA, and [14C]valine into proteins. nih.gov This broad inhibition suggests that its primary target may not be a specific biosynthetic reaction but rather a fundamental process like energy generation or transfer. nih.gov Further studies on HeLa cells indicate that this compound primarily interferes with a phase of the cell cycle, with secondary effects on cellular energy metabolism. nih.gov At lower concentrations, it has been observed to stimulate glucose consumption and lactate (B86563) formation in Ehrlich ascites cells, while at higher concentrations, it inhibits respiration and depletes ATP levels. nih.gov

Table 1: Comparative Effects of this compound and Benfluron

| Feature | This compound (HBF) | Benfluron (BF) | Reference |

|---|---|---|---|

| Relative Cytotoxicity | Approx. 2x more effective than BF | Reference compound | nih.gov, researchgate.net |

| Metabolic Relationship | Major metabolite of Benfluron | Parent compound | cas.cz, cuni.cz |

| Mechanism of Action | Inhibition of DNA, RNA, and protein synthesis; Cell cycle interference | Cytotoxicity likely due to metabolism to HBF | nih.gov, nih.gov |

| Effect on Energy Metabolism | Stimulates glycolysis at low concentrations; Inhibits respiration at high concentrations | Similar effects, likely mediated by HBF | nih.gov, nih.gov |

Comparative Analysis with Other Benfluron Metabolites

Besides 9-hydroxylation, the metabolism of benfluron yields other key metabolites, including 7-dihydrobenfluron (B1221323) and benfluron N-oxide. Comparing their biochemical profiles with that of this compound further clarifies the role of specific structural modifications.

7-Dihydrobenfluron (DBF) is formed through the carbonyl reduction of benfluron at the C7 position. researchgate.net This metabolic pathway is considered a primary route for the deactivation of benfluron. researchgate.net In terms of cytotoxic activity, DBF is less potent than other metabolites like benfluron N-oxide. researchgate.net Studies on Ehrlich ascites carcinoma (EAC) and P388 cells showed that both DBF and benfluron N-oxide decreased the levels of non-protein thiol groups more significantly than total thiol groups, indicating an impact on cellular redox balance. nih.gov However, DBF did not significantly inhibit aerobic glycolysis in these cell lines. nih.gov

Benfluron N-oxide (NOBF) is an active metabolite generated from benfluron through oxidation catalyzed by flavin-containing monooxygenase (FMO). It exhibits significant antineoplastic properties and is more cytotoxic than 7-dihydrobenfluron. researchgate.net The primary mechanism of its cytotoxicity is the inhibition of macromolecular biosynthesis, similar to this compound. researchgate.net NOBF also modulates aerobic glycolysis, with studies showing significant inhibition in P388 cells. nih.gov

The metabolism of NOBF is complex and species-dependent, primarily involving reduction back to the parent tertiary amine, benfluron, or to 7-dihydrobenfluron N-oxide. nih.gov In rat and mouse models, the main metabolic product is benfluron, whereas in rabbit and human microsomes, the formation of 7-dihydrobenfluron N-oxide is more prominent. nih.gov This highlights the intricate metabolic network and the importance of specific enzymatic pathways in determining the ultimate pharmacological profile of benfluron derivatives.

Table 2: Comparison of Benfluron Metabolites

| Metabolite | Precursor | Key Metabolic Process | Relative Cytotoxicity | Effect on Aerobic Glycolysis | Reference |

|---|---|---|---|---|---|

| This compound | Benfluron | CYP450-mediated hydroxylation | High (2x Benfluron) | Stimulatory (low conc.) | cas.cz, nih.gov |

| 7-Dihydrobenfluron | Benfluron | Carbonyl Reduction | Low (Deactivation pathway) | Not significant | researchgate.net, researchgate.net, nih.gov |

| Benfluron N-Oxide | Benfluron | FMO-catalyzed oxidation | High (more than DBF) | Inhibitory (P388 cells) | , researchgate.net, nih.gov |

7-Dihydrobenfluron

Comparative Analysis with Substituted Benzo[c]fluorene Derivatives

To improve the pharmacological properties and overcome the rapid deactivation of benfluron, structural analogues have been synthesized. Dimefluron represents a key example of such a modification.

Dimefluron, or 3,9-dimethoxy-benfluron, was designed to suppress the rapid deactivation of benfluron that occurs via carbonyl reduction at the C7 position. researchgate.netresearchgate.net The introduction of two methoxy (B1213986) groups onto the benzo[c]fluorene core alters the primary metabolic route. Instead of carbonyl reduction, the prevailing metabolic pathway for dimefluron is O-desmethylation, leading to the formation of 3-O-demethyldimefluron and 9-O-demethyldimefluron. researchgate.netupce.cz

This strategic structural modification successfully diverts metabolism away from the deactivating carbonyl reduction pathway. researchgate.net While direct comparative studies of the cytostatic effects of dimefluron and this compound are limited, their distinct metabolic fates underscore a fundamental structure-activity relationship: substitution on the fluorene (B118485) ring system dictates the molecule's biotransformation and, consequently, its activity profile. The focus on O-desmethylation for dimefluron contrasts with the 9-hydroxylation pathway that leads to the highly active this compound metabolite from the parent benfluron. cuni.czresearchgate.net

Elucidation of Structure-Activity Relationships within Benzo[c]fluorene Antineoplastics

The comparative analysis of this compound and its analogues reveals key structure-activity relationships (SAR) for the benzo[c]fluorene class of antineoplastics.

Hydroxylation at the C9 Position: The transformation of benfluron to this compound demonstrates that hydroxylation on the aromatic core can significantly enhance cytotoxic activity. nih.gov This suggests that the 9-hydroxy group is a critical pharmacophore, potentially improving interaction with biological targets or altering electronic properties of the molecule to increase efficacy.

Carbonyl Group at the C7 Position: The carbonyl group at C7 is susceptible to reduction, which is a major deactivation pathway for benfluron. researchgate.net The synthesis of derivatives like dimefluron, which are less prone to this reduction, shows a deliberate effort to block this metabolic inactivation site and prolong the drug's active life.

Substitution on the Aromatic Core: The addition of methoxy groups, as seen in dimefluron, fundamentally alters the metabolic profile, shifting it from carbonyl reduction and C9 hydroxylation towards O-desmethylation. researchgate.net This demonstrates that substitutions on the benzo[c]fluorene ring can be used to direct metabolism toward or away from certain pathways, thereby fine-tuning the compound's pharmacological properties. Research on N-oxides also found that a methoxy group substitution on the benzo[c]fluorene structure significantly increased the Michaelis constant (Km), indicating a lower affinity for the metabolic reductase enzymes. researchgate.net

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 119565 |

| Benfluron | 2329 |

| 7-Dihydrobenfluron | 107779 |

| Benfluron N-Oxide | 122247 |

| Dimefluron | 108006 |

| 3-O-demethyldimefluron | 11624683 |

| 9-O-demethyldimefluron | 44253372 |

Advanced Analytical Methodologies for 9 Hydroxybenfluron Research

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. advancechemjournal.com In the context of 9-Hydroxybenfluron research, various chromatographic methods are employed to isolate the metabolite from biological matrices and quantify its presence.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify compounds dissolved in a liquid. wikipedia.orgresearchgate.net This technique utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.com

In the analysis of benfluron and its metabolites, including this compound, HPLC is a critical tool. researchgate.netupce.cz Studies have utilized HPLC to monitor the elimination of benfluron and its nine identified metabolites from the urine and feces of rats over several days following oral administration. researchgate.net This allows for the quantitative assessment of metabolic pathways, highlighting the prevalence of this compound. upce.cz For instance, research has identified this compound as the main phase I metabolite in rat feces. upce.cz

The identity of metabolites in biological samples is often confirmed by comparing their retention times with those of synthesized standards. upce.cz UV detection is commonly employed, with specific wavelengths chosen to maximize the signal for the compounds of interest. For example, in the analysis of the related compound dimefluron, UV detection was performed at 317 nm for 7H-benzo[c]fluoren-7-one metabolites. capes.gov.br The development of a robust HPLC method involves optimizing the stationary phase, mobile phase composition, and flow rate to achieve effective separation.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | LiChrospher 60 RP-selectB, 5 µm | Discovery HS F5, 5 µm |

| Column Dimensions | 250 mm × 4 mm | 250 mm × 4 mm |

| Mobile Phase | Isocratic: 0.01 M nonylamine (B85610) buffer (pH 7.4) and acetonitrile (B52724) (1:2, v/v) | Linear Gradient: Acetonitrile and phosphate (B84403) buffer (0.05 M KH2PO4, pH 3) |

| Flow Rate | 1 ml/min | 1 ml/min |

| Detection | UV (Wavelength not specified for this system) | UV Dual Wavelength (317 nm for 7-one metabolites, 367 nm for 7-ol metabolites) |

Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological properties. bjbms.org Chiral liquid chromatography is a specialized form of HPLC that is capable of separating enantiomers. rsc.orgmdpi.com This is achieved by using a chiral selector, which can be a chiral stationary phase (CSP), a chiral derivatizing agent, or a chiral mobile phase additive. bjbms.org

In the study of benfluron and its metabolites, carbonyl reduction is a key biotransformation pathway. researchgate.net This reduction can lead to the formation of chiral centers, resulting in stereoisomeric metabolites. Chiral liquid chromatography is essential for evaluating the stereospecificity of these metabolic reductions. researchgate.net By separating and quantifying the individual enantiomers, researchers can gain a deeper understanding of the enzymatic processes involved and the potential biological activity of each stereoisomer.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatographic technique used for the separation and qualitative analysis of compounds. researchgate.netjrespharm.com It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass plate. nih.gov The sample is applied as a spot, and a solvent (the mobile phase) moves up the plate via capillary action, separating the components based on their differential partitioning between the two phases. nih.gov

In the context of this compound research, TLC has been used in disposition studies of the parent compound, benfluron, and its metabolites. upce.cz It serves as a valuable tool for the initial isolation and detection of metabolites from biological extracts. researchgate.net The separated spots on the TLC plate can be visualized under UV light or by spraying with a reagent that reacts to form colored compounds. muohio.edubnmv.ac.in The retention factor (Rf value) of a spot can be compared to that of a known standard for preliminary identification. researchgate.net TLC is particularly useful as a preliminary purification step before more sophisticated analyses like HPLC or mass spectrometry, helping to assess the purity and quality of a sample. researchgate.net

Chiral Liquid Chromatography for Stereospecificity Evaluation of Metabolites

Spectrometric Characterization Techniques

While chromatography separates compounds, spectrometry is used to determine their structure and identify them.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in drug metabolite identification. ijpras.com When coupled with HPLC (HPLC-MS), it allows for the separation of metabolites followed by their immediate mass analysis, providing detailed structural information. nih.gov

The process of identifying metabolites like this compound involves several steps. First, HPLC separates the components of a biological sample. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer analyzes the resulting ions. The initial analysis often looks for the protonated molecular ion [M+H]⁺. For this compound, which is a hydroxylated metabolite of benfluron, researchers would look for a mass shift corresponding to the addition of an oxygen atom (+16 Da) compared to the parent drug. mdpi.com

Tandem mass spectrometry (MS/MS or MS²) provides even more detailed structural information. nih.gov In an MS/MS experiment, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is often unique to a specific molecule and can be used to confirm its identity. mdpi.com For example, studies on benfluron have used Fast Atom Bombardment-Mass Spectrometry (FAB-MS) to identify newly discovered metabolites and their conjugates. researchgate.net The identity of dimefluron metabolites, which are structurally related to benfluron metabolites, has been confirmed using HPLC–MS experiments. capes.gov.br

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. rsc.orgcore.ac.uk It exploits the magnetic properties of certain atomic nuclei, such as the proton (¹H) and carbon-13 (¹³C). digitaloceanspaces.comlibretexts.org When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are dependent on their chemical environment. slideshare.net

In the research of benfluron metabolites, NMR spectroscopy has been crucial for confirming the structures of isolated compounds. researchgate.netupce.cz After a metabolite like this compound is isolated, its structure, proposed by MS data, can be definitively confirmed by NMR. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton. digitaloceanspaces.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), can establish the connectivity between protons and carbons, allowing for a complete and detailed assignment of the molecular structure. core.ac.uk The combined use of IR, MS, and NMR spectra has been employed to establish the structures of benfluron and its various metabolites. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Assays

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely applied analytical technique for the quantitative determination of compounds, including this compound. citeab.comresearchgate.net This method is based on the principle that a substance absorbs light at specific wavelengths within the ultraviolet and visible portions of the electromagnetic spectrum. guidetopharmacology.org The amount of light absorbed is directly proportional to the concentration of the analyte in a solution, a relationship described by the Beer-Lambert Law. citeab.com

The quantitative analysis of this compound using UV-Vis spectrophotometry involves measuring its absorbance at its wavelength of maximum absorption (λmax). guidetopharmacology.org To perform the analysis, a solution of this compound is prepared in a suitable solvent, which is also used to prepare a "blank" or reference solution. The spectrophotometer is first zeroed with the blank to eliminate absorbance readings from the solvent and the cuvette. uni.lu Subsequently, the absorbance of the sample solution is measured. uni.lu For accurate quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. guidetopharmacology.org The concentration of the unknown sample is then determined by interpolating its absorbance value on this curve. This technique is valued for its simplicity, speed, and cost-effectiveness in routine analysis. researchgate.netnih.gov

Radiotracer Methodologies in Mechanistic Studies

Radiotracer techniques are powerful tools for elucidating the mechanisms of action of bioactive compounds by allowing researchers to track molecular and cellular processes in detail. epa.gov These methods involve labeling a molecule of interest with a radioactive isotope, creating a radiotracer that can be tracked within a biological system. epa.gov In the study of this compound, radiotracers have been instrumental in understanding its effects on fundamental cellular pathways.

To investigate the biochemical mode of action of this compound, researchers have utilized isotopic labels, specifically precursors labeled with Carbon-14 ([14C]), to monitor the synthesis of essential macromolecules. fishersci.co.uk In studies involving murine P388 leukemia and Ehrlich ascites carcinoma cells, the incorporation rates of various [14C]-labeled precursors were measured to assess the impact on DNA, RNA, and protein biosynthesis. fishersci.co.ukepa.gov

The key precursors used in these studies and the macromolecules they trace are summarized below:

| Radiotracer Precursor | Macromolecule Synthesized |

| [14C]adenine | DNA and RNA |

| [14C]thymidine | DNA |

| [14C]uridine | RNA |

| [14C]valine | Proteins |

This table summarizes the [14C]-labeled precursors used to study the effects of this compound on macromolecular biosynthesis in cancer cell lines. fishersci.co.ukwikipedia.org

Research findings indicated that this compound inhibited the incorporation of all four of these precursors into the acid-insoluble fraction of Ehrlich ascites cells in a concentration- and time-dependent manner. wikipedia.org The comprehensive inhibition of these distinct biosynthetic pathways led researchers to conclude that the primary effect of this compound is likely not on specific enzymatic reactions within each pathway. Instead, the compound may interfere with a more fundamental, underlying process, such as energy generation or transfer, which is essential for all macromolecular synthesis.

In Vitro Cellular Assay Methodologies for Functional Analysis

In vitro cellular assays are fundamental in drug discovery and research for evaluating the functional effects of a compound on living cells in a controlled environment. cenmed.comwikipedia.org These assays can measure a variety of cellular responses, including changes in cell growth, viability, and proliferation, providing critical insights into a compound's biological activity. nih.govnih.gov

Cell growth inhibition assays are used to determine a compound's ability to suppress the proliferation of cells. Studies on this compound have demonstrated its significant cytostatic and cytotoxic effects. epa.govfishersci.at In research using HeLa cells, this compound was shown to induce a concentration- and time-dependent inhibition of cell proliferation. fishersci.at At a concentration of 4.05 µmol/L, the compound caused a complete cessation of cell proliferation after just 24 hours of culture. At later time points, cytolytic effects were also observed in a portion of the cells. fishersci.at These findings highlight the potent anti-proliferative properties of the compound.

Cell viability assays provide a quantitative measure of the number of living cells in a culture. metabolomicsworkbench.orgwikidata.org The Neutral Red Uptake (NRU) assay is a common method used for this purpose. wikidata.orgfishersci.fi This technique is based on the ability of viable, healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. metabolomicsworkbench.orgmpg.de This accumulation is an active process that depends on the cell's metabolic state. fishersci.fi After an incubation period, the dye is extracted from the cells, and its absorbance is measured with a spectrophotometer; the amount of absorbed dye is proportional to the number of viable cells. metabolomicsworkbench.orgmpg.de The NRU assay is recognized for being sensitive, cost-effective, and rapid. metabolomicsworkbench.orgciteab.com

Another common approach to estimate the number of cells in a culture is through the measurement of total protein content, as it generally correlates with the cell population. However, the NRU assay compares favorably by specifically detecting viable cells and often requiring less equipment. mpg.deciteab.com

To analyze the kinetics of cell proliferation, direct cell counting methods are employed. These techniques involve counting the number of cells in a culture at various time points to generate a growth curve. wikipedia.orgfishersci.pt This can be done manually using a hemocytometer and a microscope with a viability dye like trypan blue, which is excluded by live cells. More advanced, automated methods use imaging systems that can identify and count individual cells over time, providing a continuous and real-time measure of cell proliferation. wikipedia.orgfishersci.pt The data from direct cell counting allows for a precise quantification of the effects of a compound like this compound on the rate of cell division, substantiating findings from growth inhibition assays. fishersci.atfishersci.pt

RT-qPCR and Immunohistochemistry (IHC) in Model Characterization

A thorough review of published scientific literature indicates that there are currently no specific research articles or data available on the application of Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Immunohistochemistry (IHC) for the characterization of models in studies focused on this compound. While the compound has been investigated for its cytostatic effects, detailed molecular characterization of the models used in this research through these specific techniques has not been reported.

Data Tables

Due to the absence of research employing RT-qPCR and IHC in the study of this compound, no data tables detailing gene expression changes or protein localization can be provided.

Detailed Research Findings

Similarly, the lack of specific studies in this area means that there are no detailed research findings to report regarding the use of RT-qPCR and IHC in the characterization of models for this compound research.

Computational and in Silico Approaches in 9 Hydroxybenfluron Research

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 9-Hydroxybenfluron, and a macromolecular target, typically a protein. cas.czjyu.fi

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unil.ch The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. cas.cz This can help identify potential biological targets and elucidate the molecular basis of a compound's activity. While specific molecular docking studies on this compound are not prominent in the available literature, studies on its parent compound, benfluron, have explored its binding to targets like the Rev response element (RRE) of HIV-1 RNA and cyclooxygenase-2 (COX-2). researchgate.netnih.gov These studies pave the way for similar investigations into this compound. For instance, docking could be employed to model the binding of this compound to the active site of cytochrome P450 (CYP) enzymes, which are responsible for its formation from benfluron. cas.cz This could reveal key amino acid residues involved in its binding and help explain the regioselectivity of the hydroxylation reaction.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction. nih.gov By simulating the movements of atoms in the complex over time, MD can assess the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energy. nih.gov For this compound, an MD simulation following a docking study with a CYP enzyme could validate the binding mode and provide insights into the flexibility of the active site and the residence time of the ligand.

Table 1: Potential Applications of Molecular Docking and Dynamics for this compound

| Computational Method | Potential Application for this compound | Insights Gained |

|---|---|---|

| Molecular Docking | Prediction of binding mode in cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9). | Identification of key interacting amino acid residues, understanding of substrate specificity. |

| Screening against a panel of known cancer targets. | Discovery of potential new pharmacological targets, guiding experimental validation. | |

| Molecular Dynamics | Simulation of the this compound-CYP complex. | Assessment of binding stability, analysis of conformational changes, refinement of binding energy calculations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. slideshare.netfiveable.melkouniv.ac.in These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a relationship between these descriptors and the observed activity. d-nb.info Descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). lkouniv.ac.in

While no specific QSAR models for this compound have been published, the approach has been suggested for related compounds. For example, (Q)SAR models have been proposed for flagging potentially mutagenic substructures in compounds like Benfluron N-oxide, another metabolite of benfluron. This highlights the potential of QSAR to predict the toxicological profile of this compound and other metabolites.

A hypothetical QSAR study for a series of benfluron derivatives, including this compound, could be designed to predict their anticancer activity. The model, once validated, could be used to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts.

Table 2: Example of Descriptors in a Hypothetical QSAR Study of Benfluron Analogs

| Compound | Biological Activity (e.g., IC50, µM) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Benfluron | [Experimental Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| This compound | [Experimental Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |

| Benfluron N-oxide | [Experimental Value] | [Calculated Value] | [Calculated Value] | [Calculated Value] |

The resulting QSAR equation might take a form like: log(1/IC50) = c0 + c1(LogP) + c2(Polar Surface Area) + ...

Such a model could reveal, for instance, whether increasing hydrophobicity or polar surface area is likely to enhance or diminish the biological activity of these compounds.

In Silico Prediction of Metabolic Pathways and Products

In silico metabolism prediction tools are designed to identify the likely sites of metabolism on a molecule and predict the structures of the resulting metabolites. jyu.finews-medical.net These tools often use a combination of knowledge-based systems, which contain rules derived from known metabolic reactions, and machine learning models trained on large datasets of experimental metabolic data. news-medical.net

The metabolism of benfluron has been studied experimentally, providing a solid foundation for the development and validation of in silico models. cas.cznih.govresearchgate.netupce.cz It is known that benfluron undergoes extensive phase I and phase II biotransformation. nih.govresearchgate.net this compound is a major phase I metabolite, formed via 9-hydroxylation, a reaction primarily mediated by cytochrome P450 enzymes. cas.cznih.gov

In silico tools can predict which CYP isoforms are most likely responsible for a compound's metabolism. news-medical.net For benfluron, studies have implicated the involvement of specific CYP enzymes in the formation of its metabolites. cas.cz Predictive models, such as WhichP450™, could be used to corroborate these findings and to predict the primary metabolizing enzymes for this compound itself as it undergoes further biotransformation.

Furthermore, these programs can predict the exact site of metabolism on the molecule. For benfluron, an in silico model would be expected to flag position 9 as a likely site for hydroxylation. The subsequent phase II metabolism of this compound, primarily through glucuronidation, is also a process that can be modeled computationally. nih.gov

Table 3: Experimentally Identified Metabolites of Benfluron

| Metabolic Reaction | Metabolite Name | Phase |

|---|---|---|

| N-Oxidation | Benfluron N-oxide | I |

| Aromatic Hydroxylation | This compound | I |

| N-Demethylation | Demethylated benfluron | I |

| Carbonyl Reduction | Reduced benfluron | I |

| N-Demethylation & Hydroxylation | Demethylated 9-hydroxy benfluron | I |

| Glucuronidation | This compound glucuronide | II |

This table is based on findings from experimental studies. nih.govresearchgate.netupce.cz

In silico tools can generate these potential metabolic pathways, helping researchers to quickly identify expected metabolites in experimental samples, such as those from liver microsome incubations or in urine from preclinical studies. researchgate.netupce.cz This accelerates metabolite identification and can provide early warnings about the formation of potentially reactive or toxic metabolites.

Preclinical in Vitro and Ex Vivo Research Models for 9 Hydroxybenfluron Studies

Murine Leukemia Cell Lines

Murine leukemia cell lines have been instrumental in the initial screening and mechanistic studies of potential anticancer compounds.

P388 Murine Leukemia Cells

The P388 murine leukemia cell line has been a key model in assessing the biological activity of 9-Hydroxybenfluron (HBF). Studies have compared its effects to its parent compound, benfluron, revealing significant insights into its mode of action.

Research has demonstrated that HBF exhibits cytostatic effects on P388 cells. nih.gov In comparative studies, HBF was found to be approximately twice as effective as benfluron in this cell line. nih.govchem960.com The investigation into its biochemical mechanism focused on the biosynthesis of macromolecules. HBF was observed to inhibit the incorporation of radiolabeled precursors such as [14C]adenine into DNA and RNA, [14C]thymidine into DNA, [14C]uridine into RNA, and [14C]valine into proteins. nih.gov This broad inhibition suggests that the primary target of HBF is likely at a fundamental level of energy generation or transfer, rather than specific biosynthetic pathways. nih.gov

Further studies on energy-yielding processes showed that in P388 cells, a significant decrease in ATP levels (by 67%) was observed only at the highest tested concentration of HBF (100 µmol/l). chem960.comnih.gov This indicates that P388 cells are comparatively less sensitive to the metabolic effects of HBF than other cell lines, such as Ehrlich ascites carcinoma cells. chem960.com

Table 1: Effects of this compound on P388 Murine Leukemia Cells

| Parameter | Observation | Reference |

|---|---|---|

| Cytostatic Effect | Approximately twice as effective as benfluron. | nih.govchem960.com |

| Macromolecule Biosynthesis | Inhibition of DNA, RNA, and protein synthesis precursors. | nih.gov |

Carcinoma Cell Lines

Carcinoma cell lines are crucial for evaluating the efficacy of potential anticancer agents against solid tumors.

Ehrlich Ascites Carcinoma Cells

Ehrlich ascites carcinoma (EAC) cells have been used extensively to study the effects of this compound. These studies have revealed a significant impact on cellular metabolism and macromolecular synthesis.

In vitro studies showed that HBF has pronounced cytostatic effects on EAC cells. nih.gov It effectively inhibited the incorporation of [14C]adenine, [14C]thymidine, [14C]uridine, and [14C]valine into the acid-insoluble fraction of these cells, indicating a disruption of DNA, RNA, and protein biosynthesis. nih.gov The general nature of this inhibition points towards an effect on energy generation. nih.gov

Investigations into the energy-yielding processes in EAC cells demonstrated that lower concentrations of HBF stimulated glucose consumption and lactate (B86563) formation. nih.gov Conversely, HBF was found to decrease the levels of total and non-protein thiol groups, with a more significant reduction in the latter. chem960.comnih.gov Both endogenous respiration and ATP levels were more markedly inhibited in EAC cells compared to P388 cells. chem960.comnih.gov

Table 2: Effects of this compound on Ehrlich Ascites Carcinoma Cells

| Parameter | Observation | Reference |

|---|---|---|

| Macromolecule Biosynthesis | Inhibition of DNA, RNA, and protein synthesis precursors. | nih.gov |

| Energy Metabolism | Stimulation of glucose consumption and lactate formation at low concentrations. | nih.gov |

| Thiol Groups | Decrease in total and non-protein thiol groups. | chem960.comnih.gov |

HeLa Human Cervical Carcinoma Cells

Studies on the HeLa human cervical carcinoma cell line have provided specific insights into the cytotoxic and metabolic effects of this compound.

Research has shown that HBF induces concentration- and time-dependent toxicity in HeLa cells. nih.gov The highest tested concentration of 4.05 µmol/l resulted in an immediate cytotoxic effect, leading to a complete inhibition of cell proliferation within 24 hours of culture. nih.gov At later time points, cytolytic effects were observed in a portion of the cells. nih.gov The toxic effects of lower concentrations appeared to manifest in two phases. nih.gov

Interestingly, HeLa cells that had lost their ability to divide due to HBF treatment did not cease their metabolic activity, with glutamine being the primary energy source. nih.gov This suggests that HBF's primary mode of action may be an interference with a specific phase of the cell cycle, with the influence on energy processes being a secondary effect. nih.gov The similarity in the effects of benfluron and HBF on these cells suggests that the cytotoxicity of benfluron may be attributable to its metabolite, HBF. nih.gov

Table 3: Effects of this compound on HeLa Human Cervical Carcinoma Cells

| Concentration | Effect | Timeframe | Reference |

|---|---|---|---|

| 4.05 µmol/l | Total inhibition of cell proliferation. | 24 hours | nih.gov |

| 4.05 µmol/l | Cytolytic effects in a proportion of cells. | > 24 hours | nih.gov |

Melanoma Cell Lines

Melanoma cell lines are vital for researching new therapies for this aggressive form of skin cancer.

HMB-2 Human Melanoma Cells

Research on the HMB-2 human melanoma cell line has explored the cytostatic and cytolytic activity of this compound. One study focused on the mechanism of these effects, indicating that HBF induces a decrease in the viability of HMB-2 cells. capes.gov.br While detailed findings from this specific study are not widely available in the searched literature, it points to the compound's potential activity against melanoma.

Fibroblast and Other Mammalian Cell Lines (e.g., V79 B cells)

Mammalian cell lines are fundamental tools for assessing the cytotoxic and antiproliferative effects of this compound.

V79 Cells: Chinese hamster lung fibroblasts (V79 cells) have been employed to study the cytotoxic effects of this compound. wikipedia.orgsnk.sknlk.czriss.kr Research has shown that benfluron can block V79 cells in the S and G2 phases of the cell cycle and induce cell lysis at higher concentrations. nlk.cz

HeLa Cells: Studies using HeLa cells have demonstrated that this compound inhibits cell proliferation and metabolism. wikipedia.orgcuni.cznih.gov The highest tested concentration induced immediate cytotoxic effects, leading to a complete halt in cell proliferation within 24 hours. nih.gov These effects suggest that this compound primarily interferes with the cell cycle, with secondary effects on energy processes. nih.gov The similarity in the effects of benfluron and this compound suggests that the cytotoxicity of the parent compound may be attributable to its metabolite. nih.gov

Other Mammalian Cell Lines: The antiproliferative activity of this compound has also been evaluated in other cell lines, including murine P388 leukemia and Ehrlich ascites carcinoma cells. researchgate.netresearchgate.netnih.gov In these models, this compound was found to be approximately twice as effective as its parent compound, benfluron. researchgate.netresearchgate.netnih.gov It inhibited the incorporation of precursors into DNA, RNA, and proteins in Ehrlich ascites cells, suggesting an impact on energy generation or transfer. nih.gov Additionally, the compound's cytostatic and cytolytic mechanisms have been investigated in HMB-2 human melanoma cells. wikipedia.orgnlk.cz

Table 1: Mammalian Cell Lines Used in this compound Research

| Cell Line | Organism | Cell Type | Key Findings | References |

|---|---|---|---|---|

| V79 | Chinese Hamster | Lung Fibroblast | Study of cytotoxic effects; cell cycle arrest in S and G2 phases. | wikipedia.orgsnk.sknlk.czriss.krnlk.cz |

| HeLa | Human | Cervical Cancer | Inhibition of proliferation and metabolism; cell cycle interference. | wikipedia.orgcuni.cznih.gov |

| P388 | Mouse | Leukemia | Higher antiproliferative effect than benfluron. | researchgate.netresearchgate.netnih.gov |

| Ehrlich Ascites Carcinoma | Mouse | Carcinoma | Inhibition of macromolecule biosynthesis; effects on energy metabolism. | researchgate.netresearchgate.netnih.gov |

| HMB-2 | Human | Melanoma | Investigation of cytostatic and cytolytic mechanisms. | wikipedia.orgnlk.cz |

Isolated Organ and Tissue Systems for Metabolic Research

To understand the metabolic fate of this compound, researchers utilize isolated organ and tissue systems, which provide a more complex biological environment than cell cultures.

Isolated hepatocytes and liver homogenates are primary models for studying the hepatic metabolism of xenobiotics.

Isolated Rat Hepatocytes: The biosynthesis of this compound has been studied using isolated rat hepatocytes. nlk.cznih.govnlk.cz These cells, obtained through collagenase perfusion, can be immobilized in agarose (B213101) gel threads and continuously perfused in a bioreactor. nih.govnlk.cz While significant amounts of this compound were produced, the total recovery was low due to high binding to the perfusion system components. nlk.cznih.govnlk.cz For this reason, in vivo production in rats remains a more effective method for obtaining this metabolite. nlk.cznih.govnlk.cz

Liver Homogenate Fractions: Liver homogenates, which contain a mixture of cellular components, are also used. xenometrix.ch The S9 fraction, the supernatant from a 9000g centrifugation of a liver homogenate, contains both microsomal and cytosolic enzymes and is frequently used in metabolic studies. xenometrix.chnih.gov

To pinpoint the specific enzymes responsible for the metabolism of this compound, subcellular fractions of liver homogenates are employed.

Microsomal Fractions: These fractions are enriched with membrane-bound enzymes like cytochrome P450 (CYP) and are crucial for studying Phase I oxidative metabolism. nih.govcas.czthermofisher.comxenotech.com Studies with rat hepatic microsomes have identified that the formation of this compound is a CYP-mediated process. cas.cz Specifically, CYP1A, CYP2C, and to a lesser extent, CYP2D subfamilies are involved in the 9-hydroxylation of benfluron. cas.cz

Cytosolic Fractions: The cytosol contains soluble enzymes, including many involved in Phase II conjugation reactions. xenotech.comxenotech.com While the primary formation of this compound occurs via microsomal enzymes, the cytosolic fraction is important for studying subsequent metabolic steps.

Table 2: Isolated Liver Systems in this compound Metabolic Research

| System | Description | Key Application | Findings for this compound | References |

|---|---|---|---|---|

| Isolated Hepatocytes | Intact liver cells isolated by perfusion. | Biosynthesis of metabolites. | Produced this compound, but with low recovery due to system binding. | nlk.cznih.govnlk.cz |

| Liver Homogenate (S9) | Supernatant of centrifuged liver homogenate containing microsomal and cytosolic enzymes. | General metabolism screening. | Contains the necessary enzymes for benfluron metabolism. | xenometrix.chnih.gov |

| Microsomal Fraction | Pellet from high-speed centrifugation of S9, rich in Phase I enzymes. | Study of oxidative metabolism. | Identified CYP1A, CYP2C, and CYP2D enzymes as responsible for the formation of this compound. | cas.cz |

| Cytosolic Fraction | Supernatant from microsomal pelleting, rich in soluble Phase II enzymes. | Study of conjugation reactions. | Relevant for subsequent metabolic steps of this compound. | xenotech.comxenotech.com |

Isolated Hepatocytes and Liver Homogenate Fractions

Considerations in Preclinical Model Selection for Benzo[c]fluorene Derivatives

The selection of appropriate preclinical models for studying benzo[c]fluorene derivatives like this compound is critical for obtaining relevant and translatable data.

Species Differences: Metabolic pathways can vary significantly between species. mst.dk While rodent models are common, it is important to consider that the specific CYP isoforms involved in the metabolism of benzo[c]fluorene derivatives in rats (CYP1A, CYP2C, CYP2D) may differ from those in humans. cas.cz Therefore, using human-derived systems, such as human liver microsomes or hepatocytes, is crucial for predicting human metabolism and potential drug interactions. thermofisher.comxenotech.com

Model Complexity: The complexity of the model should match the research question. Simple systems like isolated enzymes or subcellular fractions are ideal for mechanistic studies of enzyme kinetics. nih.gov Cell lines offer insights into cellular responses like cytotoxicity and cell cycle arrest. wikipedia.org More complex models, such as organ-on-a-chip systems, are emerging to better mimic the in vivo environment and study drug metabolism and toxicity in a more integrated manner. mdpi.com For benzo[c]fluorene derivatives, a tiered approach, starting with simple systems and progressing to more complex models, can provide a comprehensive understanding of their biological activity and metabolic fate.

Emerging Research Perspectives and Future Directions for 9 Hydroxybenfluron

Elucidation of Undiscovered Metabolic Intermediates and Biotransformation Pathways

The biotransformation of benfluron to 9-Hydroxybenfluron is a critical activation step, primarily mediated by cytochrome P450 (CYP) enzymes. cas.cz Specifically, isoforms from the CYP1A, CYP3A, and CYP2E1 subfamilies are involved in this hydroxylation reaction. researchgate.netcas.cz Following this initial Phase I metabolic step, HBF is known to undergo Phase II conjugation, with its glucuronide being a major metabolite found in bile. researchgate.net

However, the complete metabolic fate of this compound is not fully mapped. Future research should focus on identifying other potential downstream metabolites. Given that the parent compound, benfluron, also yields metabolites such as benfluron N-oxide and N-demethylated derivatives, it is plausible that HBF could undergo similar transformations. researchgate.net A key undiscovered metabolite could be a demethylated version of this compound. researchgate.net The search for these undiscovered intermediates could be conducted using extracts from isolated rat hepatocytes or through analysis of bile and perfusate from isolated perfused rat liver models, employing techniques like high-performance liquid chromatography (HPLC) coupled with UV spectral analysis. researchgate.net A comprehensive characterization of these pathways is essential for understanding the compound's full spectrum of activity and clearance from the body.

Table 1: Known and Proposed Biotransformation Pathways of this compound

| Parent Compound | Metabolic Phase | Key Enzymes | Resulting Metabolite | Status |

|---|---|---|---|---|

| Benfluron | Phase I | CYP1A, CYP3A, CYP2E1 researchgate.netcas.cz | This compound | Identified researchgate.net |

| This compound | Phase II | UGTs (inferred) | This compound glucuronide | Identified researchgate.net |

| This compound | Phase I | CYPs (inferred) | Demethylated this compound | Proposed researchgate.net |

| This compound | Phase I | FMOs/CYPs (inferred) | This compound N-oxide | Proposed |

Investigation of Epigenetic Modulation Mechanisms and Gene Expression Profiling

The ability of this compound to halt the cell cycle suggests it fundamentally alters the genetic programming of cancer cells. nih.govresearchgate.net However, the specific mechanisms, particularly those involving epigenetic modifications, remain unexplored. Epigenetic mechanisms, such as DNA methylation and histone modifications, regulate gene expression without changing the DNA sequence itself and are often dysregulated in cancer. nih.govimmunopaedia.org.zafrontiersin.org

Many natural phenolic compounds, a class to which HBF is related, are known to possess epigenetic activity, influencing enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.govnih.gov Future research should investigate whether this compound can similarly modulate these key epigenetic enzymes. nih.gov

Furthermore, comprehensive gene expression profiling using modern techniques like RNA-sequencing (RNA-Seq) or DNA microarrays would be invaluable. nanostring.comcmu.edu Such studies could identify the specific genes and signaling pathways that are switched on or off by HBF treatment. This would provide a detailed molecular blueprint of its anti-proliferative effects and could reveal novel therapeutic targets. nih.govnih.gov Correlating gene expression signatures with cellular responses would significantly advance our understanding of HBF's mode of action. nih.gov

Advanced Mechanistic Studies on Cellular Homeostasis Disruption Beyond Macromolecular Synthesis

Initial research has shown that this compound inhibits the biosynthesis of macromolecules like DNA and RNA. researchgate.net However, its disruptive effects on the cell extend further, impacting fundamental processes of cellular homeostasis. Studies have revealed that HBF significantly alters cellular energy metabolism. researchgate.net In Ehrlich ascites and P388 murine leukemia cells, it has been shown to inhibit cellular respiration and decrease ATP levels. researchgate.net At lower concentrations, it can stimulate glucose consumption and the formation of lactic acid in Ehrlich ascites cells. researchgate.net

This indicates a profound impact on energy-yielding processes. cuni.cz Moreover, HBF has been observed to decrease the levels of total and non-protein thiol groups, suggesting an interference with the cell's redox balance and antioxidant capacity. researchgate.net While cells that have lost their ability to divide due to HBF exposure cease proliferation, their metabolic activity continues, with glutamine serving as a key energy source. nih.govresearchgate.net

Future mechanistic studies should aim to dissect these effects further. Investigating the specific mitochondrial protein targets of HBF could explain the inhibition of respiration. Advanced probes could monitor real-time changes in mitochondrial membrane potential and reactive oxygen species (ROS) production to build a more dynamic picture of the induced metabolic crisis.

Development of Novel Analytical Probes and Detection Methods for Low-Level Metabolites

The detection and quantification of this compound and its metabolites are crucial for pharmacokinetic and metabolic studies. Current analytical methods for related benzo[c]fluorene derivatives rely on established techniques like HPLC, often combined with UV or mass spectrometry (MS) detection. researchgate.netsigmaaldrich.com While effective, these methods may lack the sensitivity required to detect transient or very low-abundance metabolic intermediates in complex biological samples like plasma or tissue. mdpi.com

The development of novel analytical tools is a key future direction. This could involve creating highly sensitive and specific fluorescent probes that bind to HBF or its unique metabolites, enabling their visualization and quantification in cellular imaging studies. nih.gov Another avenue is the advancement of mass spectrometry techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which can offer extremely low limits of quantification (e.g., in the ng/mL range). mdpi.com The synthesis of new chemical probes could also facilitate pull-down assays to identify the direct protein targets of HBF within the cell, providing deeper mechanistic insights. nih.gov

Integration of Multi-Omics Data for a Systems-Level Understanding of Biological Effects

To achieve a holistic understanding of this compound's impact, future research should move towards a multi-omics approach. researchgate.net This strategy involves integrating data from different layers of biological information, such as genomics (gene sequences), transcriptomics (gene expression), proteomics (protein abundance and activity), and metabolomics (metabolite profiles).

By combining these datasets, researchers can construct a comprehensive model of the cellular response to HBF. For instance, transcriptomic data showing the upregulation of a specific gene can be correlated with proteomic data confirming an increase in the corresponding protein, and metabolomic data showing changes in the metabolites associated with that protein's enzymatic activity. Such an integrated approach can reveal the full cascade of events triggered by the compound, from initial target engagement to widespread changes in cellular networks. researchgate.net This systems-level view is essential for identifying critical nodes in the cellular network that are most sensitive to HBF and for discovering potential biomarkers of response.

Further Research into Stereospecificity of Biological Interactions and Metabolic Transformations

Chirality plays a critical role in the interaction of drugs with biological systems. The parent compound, benfluron, undergoes carbonyl reduction at its C7 position, a metabolic pathway that can lead to deactivation. researchgate.net Research has shown that this reduction is stereospecific, and the enantiomers of the resulting reduced-benfluron can be separated using chiral HPLC. researchgate.net The enzymes responsible for this transformation, carbonyl reductases, are widely distributed and their stereospecificity can vary between species. researchgate.net

Since this compound retains the same carbonyl group, it is highly probable that it also undergoes stereospecific reduction. The resulting enantiomers of reduced-HBF may have different biological activities, metabolic stabilities, or toxicological profiles. Future research should focus on the chiral separation of these metabolites and the individual evaluation of each stereoisomer. Understanding the stereospecificity of both the metabolic transformations and the biological interactions of HBF is a crucial step toward a more refined understanding of its pharmacological profile.

Compound and PubChem CID Table

| Compound Name | PubChem CID |

|---|---|

| This compound | 119335 |

| Benfluron | 3033758 |

| Dimefluron | 119334 |

| Adenine | 190 |

| Thymidine | 1135 |

| Uridine | 6029 |

| Valine | 6287 |

| Glucose | 5793 |

| Lactic acid | 612 |

| Adenosine (B11128) triphosphate (ATP) | 5957 |

| Glutamine | 5961 |

| Benfluron N-oxide | 139031070 |

| N-Demethylbenfluron | 146467008 |

| Cytochrome P450 | Not Applicable (Enzyme Family) |

Q & A

Basic: What are the standard analytical techniques for characterizing 9-Hydroxybenfluron’s purity and structural identity in synthetic chemistry research?

Methodological Answer:

- HPLC and GC-MS are commonly employed to assess purity, with GC-MS particularly useful for detecting volatile impurities or degradation products .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are critical for confirming structural identity, including hydroxyl and dimethylaminoethoxy functional groups (InChI key:

1S/C21H19NO3...) . - For novel derivatives, elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are required to validate molecular formulas (e.g., C₂₁H₁₉NO₃, MW 333.38) .

Advanced: How can researchers resolve discrepancies in reported cytotoxicity data for this compound across different in vitro models?

Methodological Answer:

- Meta-analysis of experimental conditions (e.g., cell lines, exposure duration, dose ranges) is critical. For example, studies using Ehrlich ascites cells reported IC₅₀ values differing by orders of magnitude compared to P388 leukemia models .

- Standardization of controls : Ensure consistency in solvent controls (e.g., DMSO concentration) and viability assays (MTT vs. trypan blue exclusion) to reduce variability .

- Mechanistic follow-up : Use transcriptomic or proteomic profiling to identify off-target effects that may explain differential responses .

Basic: What in vitro models are most frequently used to evaluate this compound’s cytostatic effects?

Methodological Answer:

- Ehrlich ascites carcinoma and P388 murine leukemia cells are primary models, with protocols emphasizing 48–72 hr exposure windows and IC₅₀ calculations via dose-response curves .